molecular formula C14H18O4 B016439 Diethyl benzylmalonate CAS No. 607-81-8

Diethyl benzylmalonate

Cat. No. B016439
CAS RN: 607-81-8
M. Wt: 250.29 g/mol
InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N
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Patent
US06121477

Procedure details

In 200 ml of ethanol, 16.2 g of sodium methoxide were dissolved. Into this solution, 49.5 g of diethyl malonate were dropped and gently refluxed. 37.98 g of benzyl chloride were dropped into the mixture over one hour and the mixture was refluxed for 2 hours. After the reaction was completed, the solvent was removed under reduced pressure, and water was added to the residue. After extraction with ethyl acetate, the ethyl acetate was dried with sodium sulfate anhydride. After removing the solvent under reduced pressure, followed by purification with distillation, 50 g of 2-benzylmalonic acid diethyl ester were obtained.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
37.98 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:12][CH2:13][CH3:14])(=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[CH2:13]([O:12][C:4](=[O:11])[CH:5]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
37.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
16.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate was dried with sodium sulfate anhydride
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by purification with distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.